Cas no 1466252-62-9 (2-amino-3-methylpent-4-enamide)
2-amino-3-methylpent-4-enamide Chemical and Physical Properties
Names and Identifiers
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- 4-Pentenamide, 2-amino-3-methyl-
- 2-amino-3-methylpent-4-enamide
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- Inchi: 1S/C6H12N2O/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H2,8,9)
- InChI Key: KSHZSOGIBAZLDV-UHFFFAOYSA-N
- SMILES: C(N)(=O)C(N)C(C)C=C
2-amino-3-methylpent-4-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337722-50mg |
2-Amino-3-methylpent-4-enamide |
1466252-62-9 | 95% | 50mg |
¥19958 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337722-100mg |
2-Amino-3-methylpent-4-enamide |
1466252-62-9 | 95% | 100mg |
¥26136 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337722-250mg |
2-Amino-3-methylpent-4-enamide |
1466252-62-9 | 95% | 250mg |
¥23680 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337722-500mg |
2-Amino-3-methylpent-4-enamide |
1466252-62-9 | 95% | 500mg |
¥22809 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337722-1g |
2-Amino-3-methylpent-4-enamide |
1466252-62-9 | 95% | 1g |
¥29700 | 2023-04-15 | |
| Enamine | EN300-1298791-0.05g |
2-amino-3-methylpent-4-enamide |
1466252-62-9 | 0.05g |
$924.0 | 2023-06-06 | ||
| Enamine | EN300-1298791-0.1g |
2-amino-3-methylpent-4-enamide |
1466252-62-9 | 0.1g |
$968.0 | 2023-06-06 | ||
| Enamine | EN300-1298791-0.25g |
2-amino-3-methylpent-4-enamide |
1466252-62-9 | 0.25g |
$1012.0 | 2023-06-06 | ||
| Enamine | EN300-1298791-0.5g |
2-amino-3-methylpent-4-enamide |
1466252-62-9 | 0.5g |
$1056.0 | 2023-06-06 | ||
| Enamine | EN300-1298791-1.0g |
2-amino-3-methylpent-4-enamide |
1466252-62-9 | 1g |
$1100.0 | 2023-06-06 |
2-amino-3-methylpent-4-enamide Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-amino-3-methylpent-4-enamide
Introduction to 2-amino-3-methylpent-4-enamide (CAS No. 1466252-62-9)
2-amino-3-methylpent-4-enamide, identified by the Chemical Abstracts Service Number (CAS No.) 1466252-62-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework with an amide functional group and an unsaturated aliphatic side chain, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The compound’s chemical structure, characterized by a pentyl backbone with specific substitution patterns, positions it as a versatile intermediate in synthetic chemistry, enabling the development of more complex molecules with tailored biological activities.
The synthesis and characterization of 2-amino-3-methylpent-4-enamide involve sophisticated methodologies that leverage modern techniques in organic chemistry. The presence of both an amide bond and a reactive double bond in the molecule allows for diverse functionalization strategies, making it a valuable building block for medicinal chemists. Recent advances in catalytic asymmetric synthesis have enabled more efficient and selective routes to this compound, improving yields and purity levels while reducing environmental impact. These innovations align with the broader industry trend toward greener chemistry, emphasizing sustainable practices in drug development.
In the realm of pharmaceutical research, 2-amino-3-methylpent-4-enamide has been explored for its pharmacological properties. Studies suggest that derivatives of this compound may exhibit promising biological activities, including antimicrobial and anti-inflammatory effects. The amide moiety is particularly noteworthy, as it is a common pharmacophore in many therapeutic agents, contributing to interactions with biological targets such as enzymes and receptors. By modifying the substituents on the pentyl chain or introducing additional functional groups, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of related compounds.
Recent publications highlight the utility of 2-amino-3-methylpent-4-enamide in fragment-based drug design. Fragment-based approaches rely on identifying small molecular fragments with high affinity for biological targets, which can then be optimized into lead compounds. The structural features of this compound make it an attractive candidate for such studies, offering opportunities to develop novel therapeutics against various diseases. Computational modeling and high-throughput screening techniques have been employed to evaluate its interactions with protein targets, providing insights into potential binding modes and drug-like properties.
The role of 2-amino-3-methylpent-4-enamide extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly interested in scalable synthetic routes for key intermediates like this one, as they streamline drug development pipelines. Process optimization efforts focus on improving cost-efficiency while maintaining high standards of quality control. Continuous flow chemistry has emerged as a particularly promising technique for producing complex molecules like 2-amino-3-methylpent-4-enamide, offering advantages such as enhanced reproducibility and reduced solvent usage.
From a biochemical perspective, the amide bond in 2-amino-3-methylpent-4-enamide plays a crucial role in its reactivity and stability. This functional group participates in hydrogen bonding networks within proteins, influencing its binding affinity and selectivity. Additionally, the unsaturated aliphatic side chain introduces conformational flexibility, allowing for diverse spatial arrangements that can impact biological activity. These structural attributes make it an interesting scaffold for designing molecules with specific three-dimensional shapes optimized for target interactions.
The chemical diversity derived from 2-amino-3-methylpent-4-enamide has also spurred interest in its role as a precursor for more complex natural products or synthetic analogs. By employing cross-coupling reactions, radical additions, or other transition-metal-catalyzed processes, chemists can construct intricate molecular architectures starting from this core structure. Such transformations are fundamental to modern synthetic organic chemistry and have wide-ranging implications in producing novel materials and bioactive molecules.
Looking ahead, the future research directions involving 2-amino-3-methylpent-4-enamide are likely to focus on expanding its applications in medicinal chemistry and materials science. Advances in machine learning algorithms are enabling more predictive models for molecular design, which could accelerate the discovery of new derivatives with enhanced properties. Furthermore, interdisciplinary collaborations between chemists, biologists, and computer scientists will be essential to fully exploit the potential of this compound class.
In summary,2-amino-3-methylpent-4-enamide (CAS No. 1466252-62-9) represents a fascinating molecule with broad utility across multiple scientific domains. Its unique structural features offer opportunities for innovation in drug discovery, synthetic methodologies, and biochemical studies. As research continues to evolve,this compound will undoubtedly remain at the forefront of scientific exploration,contributing to advancements that benefit society.
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